Product packaging for 3,3'-Dibromo-4,4'-dimethoxybiphenyl(Cat. No.:CAS No. 108989-36-2)

3,3'-Dibromo-4,4'-dimethoxybiphenyl

Cat. No.: B033681
CAS No.: 108989-36-2
M. Wt: 372.05 g/mol
InChI Key: VUOOJGFHEDZGEA-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Biphenyl (B1667301) Compounds

Halogenated biphenyls are a class of organic compounds based on the biphenyl structure, where one or more hydrogen atoms are replaced by halogens. researchgate.net Historically, certain classes of these compounds, such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), were produced commercially for a wide range of applications. researchgate.netwikipedia.org PCBs were extensively used as cooling and insulating fluids, while PBBs served as effective flame retardants. wikipedia.org

The widespread use and chemical stability of these compounds led to their persistence in the environment, prompting extensive research into their effects. nih.gov This has driven a deeper investigation into the structure-activity relationships of halogenated biphenyls, examining how the type, number, and position of halogen substituents influence their physical, chemical, and biological properties. researchgate.netnih.gov Research has shown that the substitution pattern significantly affects the properties of these compounds, including their potential for use in developing new materials or as intermediates in organic synthesis. nih.govpressbooks.pub

Distinctive Features and Research Relevance of 3,3'-Dibromo-4,4'-dimethoxybiphenyl Isomers

This compound is a specific congener with defined substitution patterns that dictate its unique chemical characteristics. The presence of bromine atoms at the 3 and 3' positions and methoxy (B1213986) groups at the 4 and 4' positions results in a distinct molecular geometry and electronic distribution.

Chemical and Physical Properties of this compound

Property Value
CAS Number 108989-36-2
Molecular Formula C₁₄H₁₂Br₂O₂
Molecular Weight 372.06 g/mol fishersci.cascbt.com
Appearance White to almost white powder or crystals tcichemicals.comtcichemicals.com
Melting Point 164.0 to 168.0 °C tcichemicals.comtcichemicals.com

| Purity | >95.0% (GC) tcichemicals.comtcichemicals.com |

This table is based on data from available chemical suppliers. tcichemicals.comtcichemicals.com

The research relevance of this compound and its isomers lies in the precise control over the biphenyl structure. For instance, the related compound 4,4'-Diiodo-3,3'-dimethoxybiphenyl has been utilized as a precursor for synthesizing oligo(p-phenylene)s, highlighting the role of such molecules in building larger, functional materials. nih.gov The specific arrangement of substituents in isomers is crucial, as it can fine-tune properties like photophysical and electrochemical characteristics, which is essential for developing materials for electronic devices. researchgate.net The study of such specific isomers allows researchers to understand how subtle structural changes impact the macroscopic properties of materials derived from them. For example, this compound has been used in the synthesis of polymers and evaluation of their biological activity. kashanu.ac.ir

Historical Perspectives on Synthetic and Mechanistic Investigations of Substituted Biphenyls

The synthesis of substituted biphenyls has evolved significantly over the years, with several key reactions forming the bedrock of modern synthetic strategies.

Historically, the Ullmann reaction , first reported by Fritz Ullmann in 1901, was a primary method for synthesizing symmetrical biaryl compounds. byjus.comslideshare.net This reaction involves the copper-catalyzed coupling of two aryl halide molecules at high temperatures (often exceeding 200°C). byjus.comorganic-chemistry.org The classical Ullmann reaction is particularly useful for producing symmetric biaryls. organic-chemistry.org The mechanism generally involves the in-situ formation of an active copper(I) species which then undergoes oxidative addition with the aryl halide. byjus.comorganic-chemistry.org While effective, the traditional Ullmann reaction often requires harsh conditions, including high-boiling polar solvents and stoichiometric amounts of copper. wikipedia.org

A major advancement in the synthesis of both symmetrical and unsymmetrical biphenyls came with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction is one of the most efficient and widely used methods for this purpose. gre.ac.uk This reaction couples an aryl boronic acid (or its ester) with an aryl halide in the presence of a palladium catalyst and a base. researchgate.netgre.ac.ukgoogle.comorgsyn.org The versatility of the Suzuki coupling allows for the synthesis of a vast library of biphenyls with diverse functionalities, as it is tolerant of a wide range of functional groups on both coupling partners. gre.ac.uknih.gov The development of ligandless palladium catalysts and the use of microwave-assisted synthesis have further enhanced the efficiency and applicability of this method, making it a cornerstone of modern organic synthesis for creating complex biphenyl structures. gre.ac.ukorgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12Br2O2 B033681 3,3'-Dibromo-4,4'-dimethoxybiphenyl CAS No. 108989-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(3-bromo-4-methoxyphenyl)-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2O2/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOOJGFHEDZGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567379
Record name 3,3'-Dibromo-4,4'-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108989-36-2
Record name 3,3'-Dibromo-4,4'-dimethoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Dibromo-4,4'-dimethoxybiphenyl
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Advanced Synthetic Methodologies for 3,3 Dibromo 4,4 Dimethoxybiphenyl

Precursor Synthesis and Core Biphenyl (B1667301) Formation

The initial and crucial step in synthesizing 3,3'-Dibromo-4,4'-dimethoxybiphenyl is the creation of the 4,4'-dimethoxybiphenyl precursor. This is achieved through several modern catalytic and coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, prized for their efficiency and functional group tolerance. researchgate.netnobelprize.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. scielo.brresearchgate.net It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. tcichemicals.com For the synthesis of 4,4'-dimethoxybiphenyl, 4-bromoanisole (B123540) can be coupled with phenylboronic acid. google.com The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. google.comacs.org For instance, a catalyst system of Pd/MN100 with a base like NaOH, K2CO3, or Na2CO3 in an ethanol/water solvent mixture has been shown to be effective. google.com The Suzuki-Miyaura reaction is noted for its mild conditions and the low toxicity of its boron-based reagents. acs.org

The Stille reaction provides another powerful route to biphenyl structures by coupling an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orglibretexts.org This method is valued for the stability of organostannanes to air and moisture. orgsyn.org The synthesis of 4,4'-dimethoxybiphenyl via a Stille coupling can be accomplished by reacting 1-bromo-4-methoxybenzene with a suitable organotin reagent in the presence of a palladium catalyst like Pd2(dba)3 and a phosphine (B1218219) ligand. rsc.org The reaction often requires elevated temperatures and an inert atmosphere to proceed efficiently. rsc.org Advances in ligand design have enabled milder reaction conditions and expanded the scope of substrates. orgsyn.org

ReactionStarting MaterialsCatalyst/ReagentsKey Features
Suzuki-Miyaura CouplingAryl Halide (e.g., 4-bromoanisole) and Arylboronic AcidPalladium catalyst (e.g., Pd/MN100), Base (e.g., NaOH, K2CO3)Mild conditions, low toxicity of reagents. google.comacs.org
Stille CouplingOrganotin compound and Organic Halide (e.g., 1-bromo-4-methoxybenzene)Palladium catalyst (e.g., Pd2(dba)3), LigandStable organostannane reagents, tolerant to various functional groups. orgsyn.orgrsc.org

Ullmann Coupling Protocols

The Ullmann reaction is a classical method for synthesizing symmetric biaryls through a copper-catalyzed coupling of aryl halides. organic-chemistry.orgwikipedia.org This reaction typically requires high temperatures (often above 200°C) and a polar solvent. wikipedia.org The active species is believed to be a copper(I) compound that undergoes oxidative addition with the aryl halide. organic-chemistry.org While traditionally used for synthesizing symmetric biphenyls, modern variations have expanded its scope. wikipedia.org For the synthesis of 4,4'-dimethoxy-1,1'-biphenyl, 1-bromo-4-methoxybenzene can be coupled using copper, with reported yields around 99%. orgsyn.org Intramolecular Ullmann couplings have also been developed, which are useful in creating specific disubstituted biphenyl derivatives. nih.gov

Tellurium-Mediated Synthesis of Dimethoxybiphenyl Precursors

Organotellurium chemistry offers unique pathways for organic synthesis. sciensage.info Tellurium compounds can mediate various transformations, including reductions and the formation of new carbon-carbon bonds. utexas.edu In the context of biphenyl synthesis, dichlorobis(4-methylphenyl)tellurium or 1,1'-tellurobis(4-methylbenzene) can be treated with Raney nickel to produce 4,4'-dimethyl-1,1'-biphenyl in good yields. orgsyn.org While not a direct synthesis of 4,4'-dimethoxybiphenyl, this methodology highlights the potential of tellurium-mediated reactions in forming the biphenyl core.

Regioselective Bromination Strategies

Once the 4,4'-dimethoxybiphenyl core is synthesized, the next step is the selective introduction of bromine atoms at the 3 and 3' positions. This requires careful control of the reaction conditions and an understanding of the directing effects of the existing methoxy (B1213986) groups.

Direct Bromination of Dimethoxybiphenyl Systems with Halogenating Agents (e.g., N-Bromosuccinimide, Br2)

Direct bromination using elemental bromine (Br2) or N-Bromosuccinimide (NBS) is a common method for halogenating aromatic rings.

Bromine (Br2): The direct use of molecular bromine for aromatic bromination can lead to polybromination, especially with activated rings like those in 4,4'-dimethoxybiphenyl. jcsp.org.pkorgsyn.org The reaction of biphenyl with bromine vapor can yield 4,4'-dibromobiphenyl. orgsyn.org However, controlling the regioselectivity to obtain the 3,3'-dibromo isomer in the presence of activating methoxy groups is challenging.

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to Br2. nih.govgoogle.com It is often used for the monobromination of reactive aromatic compounds. jcsp.org.pk The reactivity of NBS can be enhanced by using it with silica (B1680970) gel or under photoredox catalysis conditions. jcsp.org.pknih.gov For activated substrates like phenols and anilines, NBS provides a selective method for introducing a single bromine atom. jcsp.org.pk While specific conditions for the 3,3'-dibromination of 4,4'-dimethoxybiphenyl using NBS are not detailed in the provided results, the principles of its selective nature suggest it as a viable reagent under optimized conditions.

Halogenating AgentSubstrateKey Considerations
Bromine (Br2)4,4'-dimethoxybiphenylRisk of polybromination due to the activating effect of methoxy groups. jcsp.org.pk
N-Bromosuccinimide (NBS)4,4'-dimethoxybiphenylMilder and more selective, allowing for controlled monobromination. jcsp.org.pknih.gov Reactivity can be tuned with additives. nsf.gov

Influence of Electronic and Steric Directing Effects on Bromine Substitution

The regioselectivity of the bromination of 4,4'-dimethoxybiphenyl is governed by the interplay of electronic and steric effects of the methoxy substituents.

Electronic Effects: The methoxy group (–OCH3) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. In 4,4'-dimethoxybiphenyl, the positions ortho to each methoxy group (positions 3, 5, 3', and 5') are electronically activated and thus favored for electrophilic attack.

Steric Effects: While the methoxy groups electronically favor substitution at the ortho positions, steric hindrance can influence the final product distribution. The bulkiness of the methoxy group and the biphenyl structure itself can affect the approach of the electrophile. However, in the case of bromination, where the electrophile is relatively small, electronic effects are generally dominant. The combined electronic influence of the two methoxy groups strongly directs the incoming bromine atoms to the 3 and 3' positions.

Novel Synthetic Approaches

Modern organic synthesis continually seeks innovative pathways that offer advantages over traditional methods. For this compound, emerging strategies involving photochemical catalysis and C–H activation represent the forefront of synthetic chemistry.

Photochemical Synthesis via Gold(I) Catalysis

The intersection of gold catalysis and photochemistry presents a novel frontier for constructing complex organic molecules. researchgate.net While direct synthesis of this compound using this method is a specialized area of research, the underlying principles offer a promising future direction. Gold-catalyzed reactions, often in combination with photochemistry, can facilitate unique transformations, such as the cyclization of diynes into complex polycyclic systems like benzofluorenones. researchgate.net

In related methodologies, dual-catalyst systems employing gold and palladium have been explored to facilitate C–H activation and subsequent polymerization, demonstrating the potential of gold to activate C-H bonds for C-C bond formation. mdpi.com For instance, chloro(tri-tert-butylphosphine)gold(I) can be used to activate and aurylate a C-H bond on a thiophene (B33073) ring, creating a stable organometallic intermediate that can then participate in palladium-catalyzed cross-coupling reactions. mdpi.com The application of light energy in such systems can promote oxidative steps or regenerate the active catalyst, potentially allowing for milder reaction conditions. The synthesis of other biphenyl derivatives has also been achieved using photochemical approaches in continuous flow reactors, which can improve light energy transfer and reaction efficiency. acs.org

Intramolecular Dehydrogenative Cyclization and C–H Activation

The synthesis of biphenyls via carbon-hydrogen (C–H) bond activation is a powerful and atom-economical strategy that avoids the need for pre-functionalized starting materials. This approach typically involves the direct, intermolecular oxidative coupling of two aromatic rings. For example, the synthesis of biphenyl itself has been accomplished through the direct C–H activation of benzene (B151609) using a palladium catalyst supported on graphene oxide, with oxygen and acetic acid facilitating the catalytic cycle. rsc.org The reaction proceeds at 80 °C, yielding the sole product, biphenyl. rsc.org

This strategy can be extended to substituted benzenes to create more complex biphenyls. Palladium catalysts are frequently employed to mediate the coupling, often requiring an oxidant to regenerate the active Pd(II) species. researchgate.net The mechanism involves the formation of an aryl-palladium intermediate, which then reacts with a second aromatic molecule. While intramolecular C-H activation is a known process for forming fused polycyclic systems like phenanthridines, the formation of the biphenyl scaffold from a single precursor molecule is less common than the intermolecular coupling of two separate aryl units. nih.gov The development of highly selective catalysts that can direct the C-H activation to specific positions on an aromatic ring is crucial for synthesizing asymmetrically substituted biphenyls. mdpi.com

Process Optimization and Reaction Condition Control

Optimizing reaction parameters is critical for maximizing yield, purity, and sustainability. For the synthesis of this compound, significant research has focused on the development of catalyst systems, the choice of solvents, and the fine-tuning of temperature and time.

Catalyst and Ligand System Development

The performance of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction commonly used for biphenyl synthesis, is highly dependent on the catalyst and its associated ligands. nih.govresearchgate.net Palladium-based systems are the most prevalent.

The strategic design of phosphine ligands is key to advancing these coupling processes. orgsyn.org Ligands like CM-phos, an indolylphosphine, have proven effective for Pd-catalyzed C-C bond formation. orgsyn.org By modifying the steric and electronic properties of the phosphine ligand, researchers can fine-tune the catalyst's reactivity to accommodate a wider range of substrates and achieve higher yields, even with lower catalyst loadings. orgsyn.org For instance, the development of more electron-rich ligands has enabled the efficient coupling of less reactive aryl sulfonates. orgsyn.org

Heterogeneous catalysts, where the catalytic species is supported on a solid matrix like a polymer resin, offer the advantage of easy separation and recycling. rsc.orgrsc.org A heterogeneous catalyst consisting of palladium-divinylbenzene-triphenylphosphine has demonstrated high activity and potential for continuous operation in related reactions. rsc.org

Table 1: Overview of Catalyst Systems in Biphenyl Synthesis

Catalyst System Ligand Reaction Type Key Features Source(s)
Palladium(II) Acetate (B1210297) Triphenylphosphine Suzuki-Miyaura Coupling Standard, versatile system for C-C bond formation. nih.gov
Pd/CM-phos 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole Suzuki-Miyaura Coupling Excellent for C-C and C-N bond formation; allows for fine-tuning. orgsyn.org
Pd/MeO-CM-phos Methoxy-substituted CM-phos Borylation of Aryl Mesylates Electron-rich ligand enhances reactivity with less reactive substrates. orgsyn.org
Pd on Graphene Oxide None (supported) C-H Activation/Oxidative Coupling Heterogeneous catalyst for direct arylation of benzene. rsc.org
trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) (4ʹ-bromobiphenyl-4-yl)diphenylphosphine Suzuki & Heck Coupling Efficient catalyst for synthesizing biphenyl aryl halide derivatives. researchgate.net
Chiral Pd Nanoparticles Polymer-supported Dearomative Prenylation Heterogeneous, recyclable catalyst for asymmetric synthesis. rsc.org

Solvent Effects and Sustainable Reaction Media Considerations

The choice of solvent can significantly impact reaction rates, selectivity, and environmental footprint. While common organic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and benzene have been traditionally used in biphenyl synthesis, there is a growing emphasis on adopting more sustainable alternatives. researchgate.netrsc.orgorgsyn.org

One promising approach is the use of Natural Deep Eutectic Solvents (NADES). mdpi.com In one study, a NADES composed of L-proline and glycerol (B35011) served as both the solvent and catalyst for the synthesis of a bis-tetronic acid derivative. This green methodology not only eliminated the need for volatile organic solvents but also allowed the solvent to be recycled and reused multiple times. mdpi.com Water is another sustainable medium; for example, the deamination step in the synthesis of 3,3'-dimethoxybiphenyl (B1581302) can be effectively carried out in an aqueous solution of hypophosphorous acid. orgsyn.org

Table 2: Comparison of Reaction Media for Related Syntheses

Solvent/Medium Reaction Type Conditions Advantages/Disadvantages Source(s)
Acetonitrile Tellurium-mediated coupling Boiling Good solvent for crystallization of intermediates. orgsyn.org
Bis(2-methoxyethyl) ether Raney Nickel-mediated coupling Reflux High boiling point suitable for high-temperature reactions. orgsyn.org
L-proline/Glycerol (NADES) Knoevenagel–Michael reaction 60°C Sustainable, recyclable, acts as both solvent and catalyst. mdpi.com
Water / Ethanol Diazotization/Deamination 5-10°C, then RT Green solvent for specific steps; product extraction needed. orgsyn.org

Temperature and Reaction Time Parameters

Temperature and reaction time are critical, interdependent parameters that must be carefully controlled to maximize product yield and minimize side reactions. The optimal conditions vary widely depending on the specific synthetic method.

For instance, C-H activation reactions may require elevated temperatures over extended periods, such as 80 °C for 12 hours for the oxidative coupling of benzene. rsc.org In contrast, syntheses utilizing highly active catalysts or energy sources like microwaves can be completed much more rapidly and at lower temperatures. A microwave-assisted synthesis in a NADES achieved an 83% yield in just 15 minutes at 60 °C, whereas the same reaction under conventional heating required 24 hours for a lower yield. mdpi.com Photochemical flow reactors can also dramatically reduce reaction times, with one process achieving high conversion with a residence time of only 2.1 minutes at 20 °C. acs.org Traditional methods, such as the deamination of a tetrazotized dianisidine, involve carefully staged temperature control, starting at 5-10°C and then allowing the reaction to proceed for many hours at refrigerator and room temperatures to ensure a good yield. orgsyn.org

Table 3: Selected Reaction Conditions for Biphenyl and Related Syntheses


Chromatographic and Recrystallization Techniques for Isolation and Purity Enhancement

The effective isolation and purification of this compound from crude reaction mixtures are critical steps to achieving the high purity required for subsequent applications. Following synthesis, which often results in a mixture of the desired product, unreacted starting materials, and various byproducts, a multi-step purification strategy involving extraction, chromatography, and recrystallization is typically employed.

Detailed research findings have documented specific methods for the purification of this compound. A common approach involves an initial workup procedure where the reaction mixture is concentrated and then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. chemicalbook.com

Column Chromatography

Subsequent purification is effectively achieved using silica gel column chromatography. chemicalbook.com This technique separates compounds based on their polarity. A slurry of silica gel, the stationary phase, is packed into a column, and the crude product is loaded onto the top. A solvent system, the mobile phase or eluent, is then passed through the column. Compounds with lower polarity travel down the column more quickly, while more polar compounds are retained longer by the polar silica gel.

In a documented procedure for the purification of this compound synthesized via bromination of 4,4'-Dimethoxybiphenyl, silica gel was used as the stationary phase. chemicalbook.com The separation was achieved using a gradient of ethyl acetate in hexanes. This method successfully separates the dibrominated product from the starting material and any mono-brominated intermediates.

Table 1: Column Chromatography Parameters for this compound Purification chemicalbook.com

Parameter Details
Stationary Phase Silica Gel
Mobile Phase (Eluent) Hexanes/Ethyl Acetate (EtOAc)
Elution Gradient 10:1 to 6:1 (Hexanes:EtOAc)

| Outcome | Isolation of pure this compound |

Recrystallization

Following chromatographic purification, recrystallization can be employed to further enhance the purity of this compound and to obtain a crystalline solid. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures.

While specific recrystallization solvent systems for this compound are not extensively detailed in the cited literature, general procedures for structurally similar compounds, such as 4,4'-dibromobiphenyl, utilize solvents like benzene or isopropyl alcohol. orgsyn.org The process involves dissolving the chromatographically purified solid in a minimum amount of a hot solvent. The solution is then allowed to cool slowly, promoting the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the solvent (mother liquor). The resulting crystals are then collected by filtration. Commercial suppliers report the compound as a white to off-white powder or crystal with a purity of over 95%, which is typically achieved through such purification techniques. fishersci.catcichemicals.com

Table 2: List of Compounds

Compound Name
This compound
4,4'-Dimethoxybiphenyl
4,4'-dibromobiphenyl
N-Bromosuccinimide
Ethyl acetate
Hexane
Benzene
Isopropyl alcohol
Magnesium sulfate

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structural Determination

For substituted biphenyls, X-ray crystallography reveals critical details about their conformational preferences and the non-covalent interactions that govern their packing in the solid state.

Analysis of Dihedral Angles and Molecular Conformation

The conformation of biphenyl (B1667301) derivatives is largely defined by the dihedral angle between the two phenyl rings. This angle is influenced by the steric and electronic effects of the substituents.

In the case of 3,3'-dimethoxybiphenyl (B1581302) , X-ray diffraction analysis reveals that the compound crystallizes in the monoclinic space group P2₁/c. nih.gov The dihedral angle between the two phenyl rings is approximately 38.1°. nih.gov This twisted conformation is a result of the steric hindrance between the hydrogen atoms at the ortho positions (2 and 2', 6 and 6').

For the more sterically hindered compound, 3,3'-Dibromo-5,5'-di-tert-butyl-2,2'-dimethoxybiphenyl , the dihedral angle between the aromatic rings is significantly larger, at 84.2°. ias.ac.in This substantial twist is necessary to minimize the steric repulsion between the bulky tert-butyl groups and the methoxy (B1213986) groups at the ortho and ortho' positions.

CompoundDihedral Angle (°)Crystal SystemSpace Group
3,3'-dimethoxybiphenyl38.1MonoclinicP2₁/c
3,3'-Dibromo-5,5'-di-tert-butyl-2,2'-dimethoxybiphenyl84.2Monoclinic-

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds and π-π stacking. These interactions play a crucial role in determining the physical properties of the material.

In the crystal structure of 3,3'-dimethoxybiphenyl , the primary intermolecular interactions are C-H···O hydrogen bonds. nih.gov These interactions involve the hydrogen atoms of the methoxy groups and the aromatic rings interacting with the oxygen atoms of neighboring molecules, creating a stable three-dimensional network.

For 3,3'-Dibromo-5,5'-di-tert-butyl-2,2'-dimethoxybiphenyl , short C-H···O hydrogen-bonding interactions between the methoxy groups are also observed. ias.ac.in These interactions link the molecules into a one-dimensional polymeric chain. Due to the significant twist of the biphenyl system, significant π-π stacking interactions between the aromatic rings are not a dominant feature of its crystal packing.

CompoundDominant Intermolecular Interactions
3,3'-dimethoxybiphenylC-H···O hydrogen bonds
3,3'-Dibromo-5,5'-di-tert-butyl-2,2'-dimethoxybiphenylC-H···O hydrogen bonds

Chemical Reactivity and Mechanistic Investigations

Substitution Reactions of Bromine Atoms

The bromine atoms of 3,3'-Dibromo-4,4'-dimethoxybiphenyl are susceptible to substitution by various nucleophiles.

Nucleophilic Substitution Reactions with Various Reagents

While direct nucleophilic aromatic substitution on unactivated aryl halides like this compound is generally challenging, such reactions can be facilitated under specific conditions or with highly reactive nucleophiles. The electron-donating nature of the methoxy (B1213986) groups can further deactivate the aromatic rings towards traditional nucleophilic attack. However, copper-catalyzed methods, such as the Ullmann condensation, provide a viable pathway for these transformations. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactivity of Bromine Centers

The bromine centers are prime sites for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures. tcichemicals.com

Formation of Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are particularly effective for forming carbon-carbon bonds at the bromine-substituted positions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromo compound with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.org It is a powerful method for creating biaryl linkages and has been successfully applied to similar dibromo-BINOL derivatives with high efficiency and stereoretention. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Mizoroki-Heck reaction allows for the arylation of alkenes. wikipedia.orgnih.gov In this process, this compound could react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov The reaction proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. nih.govlibretexts.org This method has been used to react various aryl bromides with fluorous alkenes. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comlibretexts.orgorganic-chemistry.org It is a reliable method for synthesizing arylalkynes and has been used in the synthesis of various alkynylated pyridines from corresponding dibromo precursors. rsc.orgnasa.govresearchgate.net The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. nrochemistry.com

Table 1: Key Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

Reaction Name Coupling Partner Catalyst System Key Features
Suzuki-Miyaura Coupling Organoboron Reagent Pd catalyst, Base Forms biaryl linkages, high functional group tolerance. libretexts.org
Heck Reaction Alkene Pd catalyst, Base Forms substituted alkenes, proceeds via migratory insertion. wikipedia.orgnih.gov
Sonogashira Coupling Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base Synthesizes arylalkynes, can be performed at room temperature. nrochemistry.comlibretexts.org

Formation of Carbon-Heteroatom Bonds

The formation of carbon-heteroatom bonds can be achieved through reactions like the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgnih.gov The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org Various catalyst systems have been developed to improve the efficiency and scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. nih.govrsc.org

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming carbon-oxygen and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It typically requires higher temperatures than palladium-catalyzed methods but is effective for the synthesis of aryl ethers and aryl amines. wikipedia.org The reaction involves the formation of a copper(I) species that reacts with the aryl halide. wikipedia.org

Lithiation and Organometallic Reactivity

The bromine atoms can undergo halogen-metal exchange, most commonly with organolithium reagents like n-butyllithium, to form a highly reactive organolithium intermediate. This species can then react with various electrophiles to introduce a wide range of functional groups. This process, known as directed lithiation, is a powerful tool for regioselective synthesis. researchgate.net Studies on similar dibromobiaryls have shown that selective monolithiation can be achieved, allowing for the sequential introduction of two different electrophiles. nih.gov The methoxy groups in this compound can also direct the lithiation to the adjacent ortho positions. arkat-usa.orgresearchgate.net

Dehalogenation and Reduction Processes

The bromine atoms of this compound can be removed through dehalogenation or reduction reactions. One method involves the use of a biphenyl (B1667301) dioxygenase enzyme, which has been shown to dehalogenate symmetrically substituted dibromobiphenyls. nih.gov This enzymatic process involves dioxygenation at the ortho and meta carbons, followed by the elimination of HBr. nih.gov Additionally, catalytic hydrogenation can be employed to reduce the aryl bromide functionalities. researchgate.net A side reaction in Buchwald-Hartwig amination can also lead to hydrodehalogenation, where the aryl bromide is reduced to the corresponding arene. wikipedia.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
n-butyllithium
2,2′-dibromobiphenyl
4,4′-dibromobiphenyl
2,7-dibromo-9,9-dioctylfluorene
2,2′-dibromo-1,1′-binaphthyl
2,2′-dibromobibenzyl
4-Bromobiphenyl
2,2′-Difluoro-, 2,2′-dibromo-, 2,2′-dinitro-, and 2,2′-dihydroxybiphenyl
2′-substituted 2,3-dihydroxybiphenyls
Dibenzofuran
Dibenzodioxin
2,3,2′-trihydroxybiphenyl
2,3,2′-trihydroxydiphenylether
2,3-di(OH)-2′-Cl-B
2,2′-di(OH)-B
2-pyrone-6-carboxylic acid
catechol
2-hydroxymuconic semialdehyde
4-iodoanisole
1-(naphthalen-2-yl)ethanol
2- and 3-iodophenol
2,6-diaryl-3,5-dibromo-4H-pyran-4-ones
methyl acrylate
ethyl acrylate
butyl acrylate
3,5-Dibromo-2,6-diphenyl-4H-pyran-4-one
4-bromotoluene
morpholine
3,5-dimethoxyaniline
cyclohexylamine
3-bromopyridine
1-bromo-3,5-dimethylbenzene
4-bromobenzotrifluoride
4-chlorotoluene
4-iodotoluene
2-bromotoluene
1-bromo-4-chlorobenzene
5-chloro-2-bromopyridine
3-iodopyridine
4-ethynylanisole
1-methoxy-4-(3'-pyridinylethynyl)-benzene
3,3'-bis-arylated BINOL derivatives
3,3'-dibromo-BINOL
3,5-dibromo-2,6-dichloropyridine
3,8-dibromo-1,10-phenanthroline
3,5-diethynylheptyloxylbenzene
3,8-bis (3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline
4-methoxypyridine
4-chloropyridine hydrochloride
2-bromo-4-methoxypyridine
2,5-dibromopyridine
1,2-dibromotetrachloroethane
dioxino[5,4-c]pyridine
N′-(4-chlorophenethyl)-N,N-dimethylurea
N′-(4-methylphenethyl)-N,N-dimethylurea
benzophenone
cyclohexanone
2-butanone
4-anisaldehyde
benzaldehyde
N-(pyridin-3-ylmethyl)pivalamide
tert-butyl N-(pyridin-3-ylmethyl)carbamate
N'-(pyridin-3-ylmethyl)-N,N-dimethylurea
N'-(2-(4-Methoxyphenyl)ethyl)-N,N-dimethylurea

Exploration of Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics provides fundamental insights into the transformation of chemical compounds. For this compound, understanding these aspects is crucial for controlling its synthesis and predicting its behavior in various chemical environments. This section delves into the electrochemical reaction mechanisms, the nature of reactive intermediates formed during its synthesis, and the potential use of kinetic isotope effects to elucidate rate-determining steps.

Electrochemical Reaction Mechanisms

While specific studies on the electrochemical behavior of this compound are not extensively documented, the mechanism can be inferred from the well-established electrochemical reduction of aromatic halides. The electrochemical reduction of aromatic bromides, such as the bromine atoms on the biphenyl core of the title compound, typically proceeds through a stepwise two-electron transfer mechanism. wikipedia.org

The initial step involves the transfer of a single electron from the electrode to the aromatic halide molecule (Ar-Br), resulting in the formation of a radical anion intermediate (Ar-Br•⁻). wikipedia.org This radical anion is generally unstable and rapidly undergoes cleavage of the carbon-bromine (C-Br) bond to yield an aryl radical (Ar•) and a bromide anion (Br⁻). wikipedia.org The resulting aryl radical is more easily reduced than the parent molecule; thus, it instantaneously accepts a second electron from the electrode to form an aryl anion (Ar⁻). wikipedia.org This highly reactive aryl anion is then typically protonated by a proton source in the reaction medium to give the final debrominated product.

The general mechanism can be summarized as follows:

Electron Transfer: Ar-Br + e⁻ → [Ar-Br]•⁻

Bond Cleavage: [Ar-Br]•⁻ → Ar• + Br⁻

Second Electron Transfer: Ar• + e⁻ → Ar⁻

Protonation: Ar⁻ + H⁺ → Ar-H

Identification of Reactive Intermediates

The synthesis of biphenyl compounds often involves the Ullmann reaction, a copper-catalyzed coupling of two aryl halides. organic-chemistry.org While direct observation of reactive intermediates for the synthesis of this compound has not been reported, studies on analogous systems provide strong evidence for the likely intermediates.

In the Ullmann coupling reaction, the formation of an organocopper intermediate is a key step. organic-chemistry.org The reaction is believed to proceed via the oxidative addition of the aryl halide to a copper(I) species. organic-chemistry.org For a molecule like this compound, this would involve the formation of an arylcopper intermediate.

Studies on the Ullmann coupling of similar molecules, such as 1-bromo-4-methoxybenzene to form 4,4'-dimethoxybiphenyl, have been visualized using techniques like scanning tunneling microscopy. nsf.gov These studies reveal the formation of ordered organometallic intermediate phases on the copper surface before the final C-C bond formation. nsf.gov By analogy, the synthesis of this compound from a suitable precursor would likely proceed through a (3-bromo-4-methoxyphenyl)copper intermediate.

The generally accepted mechanism for the classic Ullmann reaction involves the following key stages:

Oxidative Addition: An aryl halide molecule reacts with a copper(I) species, leading to an ary-copper(III) intermediate.

Reductive Elimination: This intermediate can then react with a second aryl halide or another aryl-copper species, followed by reductive elimination to form the new carbon-carbon bond of the biphenyl system and regenerate the copper catalyst. organic-chemistry.org

The nature of the substituents on the aryl halide can influence the stability and reactivity of these intermediates. The methoxy groups on the biphenyl backbone of the title compound, being electron-donating, can affect the electron density at the reaction center and thereby influence the rate and efficiency of the coupling reaction.

Kinetic Isotope Effects (KIEs) in Rate-Determining Steps

There are currently no specific studies in the scientific literature that report on the kinetic isotope effects (KIEs) for reactions involving this compound. However, the principles of KIEs can be applied theoretically to understand the rate-determining steps of its reactions, such as its synthesis or debromination.

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov The magnitude of the KIE can provide valuable information about the transition state of the rate-determining step.

For instance, in the debromination of this compound, if the cleavage of the carbon-bromine bond were the rate-determining step, one could theoretically measure a heavy-atom KIE by comparing the reaction rates of the normal compound with one containing a heavier bromine isotope (e.g., ⁸¹Br vs. ⁷⁹Br). A significant KIE would suggest that the C-Br bond is indeed being broken in the slowest step of the reaction.

Similarly, if a reaction involved the breaking of a carbon-hydrogen bond elsewhere on the molecule in the rate-determining step, a deuterium (B1214612) KIE could be measured by replacing a specific hydrogen atom with deuterium. For example, if the methoxy groups were involved in a rate-limiting step, comparing the reaction rate of the standard compound with a deuterated analog (e.g., 3,3'-Dibromo-4,4'-di(trideuteriomethoxy)biphenyl) could reveal the extent of the methoxy group's involvement in the transition state.

While no experimental data is available for this compound, the following table illustrates the types of KIEs and their general interpretations which could be applied in future mechanistic studies of this compound.

Isotopic SubstitutionPotential Reaction StudiedTheoretical Interpretation of a Significant KIE
C-⁷⁹Br vs. C-⁸¹BrElectrochemical DebrominationIndicates that the C-Br bond is broken in the rate-determining step.
O-CH₃ vs. O-CD₃Reactions involving the methoxy groupSuggests that a C-H bond in the methoxy group is broken or formed in the rate-determining step.
Aromatic C-H vs. C-DElectrophilic Aromatic SubstitutionA primary KIE would indicate that the C-H(D) bond is broken in the rate-determining step. A lack of a KIE would suggest the formation of the sigma complex is rate-limiting. youtube.com

Future research employing kinetic isotope effects would be invaluable in providing a more detailed and quantitative understanding of the reaction mechanisms of this compound.

Derivatization and Functionalization Strategies

Introduction of Diverse Functional Groups

The derivatization of the 3,3'-dibromo-4,4'-dimethoxybiphenyl core primarily involves reactions targeting the carbon-bromine bonds. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Methodologies like the Suzuki, Stille, and Sonogashira couplings can be employed to introduce a wide array of functional groups.

For instance, palladium-catalyzed reactions can be used for direct C-H functionalization of related heterocyclic systems under mild conditions. rsc.org While not directly demonstrated on this compound, the principles of palladium-catalyzed C-H activation and cross-coupling suggest that various aryl, alkyl, and vinyl groups could be introduced at the bromine positions. rsc.org These transformations are fundamental in tuning the electronic properties and extending the π-conjugation of the biphenyl (B1667301) system.

A general strategy for the synthesis of methoxylated polychlorinated biphenyl (PCB) derivatives involves the Suzuki coupling of mono- and dimethoxy haloarenes with chlorinated phenylboronic acids. orgsyn.org This highlights a viable pathway for introducing further complexity to the this compound scaffold.

Coupling ReactionReagents/Catalysts (General)Potential Functional Group Introduced
Suzuki CouplingArylboronic acid, Pd catalyst, BaseAryl groups
Stille CouplingOrganostannane, Pd catalystAlkyl, Vinyl, Aryl groups
Sonogashira CouplingTerminal alkyne, Pd/Cu catalysts, BaseAlkynyl groups
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino groups

Synthesis of Phosphole-Based Heterocycles

Dibenzophospholes, which are phospholes fused with two benzene (B151609) rings, are significant in materials science for their unique optoelectronic properties. organic-chemistry.org The synthesis of a dibenzophosphole core can be achieved from 2,2'-dihalobiphenyl precursors. mdpi.com A common method involves a di-lithiation reaction followed by quenching with a phosphorus dihalide, such as phenyldichlorophosphine. mdpi.com

Applying this strategy to this compound would first require its conversion to a 2,2'-dihalogenated analogue. However, a more direct, albeit theoretical, approach could involve an intramolecular cyclization. More advanced, metal-free methods have been developed for synthesizing benzophosphole derivatives from arylalkynes and phosphinic acids, proceeding through sequential C-P and C-C bond formations. rsc.org Another approach involves the reaction of 2,2′-dilithiobiphenyls with dichlorophosphines to yield the corresponding dibenzophosphole. mdpi.com

Recent research has also focused on synthesizing novel π-extended dibenzophosphole systems by incorporating thiophene (B33073) and benzothiophene (B83047) units, indicating the broad scope for creating complex phosphorus-containing heterocycles. capes.gov.br

Table of Synthetic Approaches to Dibenzophospholes

Precursor Type Key Reagents Reaction Type
2,2'-Dihalobiaryl n-Butyllithium, Dichlorophosphine Dilithiation-Cyclization mdpi.com
Arylalkynes Phosphinic acids, Triflic anhydride Phosphenium-dication-mediated C-P/C-C formation rsc.org

Formation of Schiff Base Ligands and Metal Complexes

The synthesis of Schiff base ligands from this compound first requires the introduction of amino groups. This transformation can be achieved through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction would convert the dibromo compound into 3,3'-diamino-4,4'-dimethoxybiphenyl using an ammonia (B1221849) equivalent or a primary amine in the presence of a suitable palladium catalyst and ligand. mdpi.com Alternatively, the Ullmann condensation offers a copper-catalyzed route to form aryl amines from aryl halides, though it often requires harsher conditions. libretexts.org

Once the 3,3'-diamino-4,4'-dimethoxybiphenyl is synthesized, it can be readily converted into a Schiff base ligand. This is typically achieved through a condensation reaction with an appropriate aldehyde or ketone. The resulting Schiff base, containing imine (-C=N-) functionalities, can then act as a ligand to coordinate with various metal ions, forming stable metal complexes. The synthesis and characterization of Schiff base complexes with bromo and methoxy (B1213986) substitutions have been reported, highlighting their potential in various applications.

Synthesis of Carboxylic Acid Derivatives for Linker Applications

The bromine atoms on the this compound scaffold can be replaced with carboxylic acid groups to create bifunctional organic linkers. These linkers are particularly valuable in the construction of Metal-Organic Frameworks (MOFs). The synthesis of 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid has been reported as an intermediate for creating arylamide compounds and as a linker for MOFs. libretexts.orgorganic-chemistry.org

The synthesis typically involves a two-step process. First, an Ullmann coupling of a monomer like methyl 5-iodo-2-methoxybenzoate is performed to create the biphenyl core with ester groups, yielding dimethyl 4,4'-dimethoxy-3,3'-dicarboxylate. libretexts.org This intermediate is then hydrolyzed, for example, by refluxing with potassium hydroxide (B78521) in a water/THF mixture, followed by acidification to yield the final 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid. libretexts.org This dicarboxylic acid can then be used in solvothermal reactions with metal salts in attempts to form crystalline MOF structures. libretexts.org

DerivativeSynthetic PrecursorKey ReagentsApplication
4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acidDimethyl 4,4'-dimethoxy-3,3'-dicarboxylate1. KOH, H₂O/THF (reflux) 2. AcidOrganic linker for MOFs libretexts.orgorganic-chemistry.org
Dimethyl 4,4'-dimethoxy-3,3'-dicarboxylateMethyl 5-iodo-2-methoxybenzoateCopper (Ullmann coupling)Intermediate libretexts.org

Applications in Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

While direct applications in the total synthesis of complex natural products are not extensively documented, the structure of 3,3'-Dibromo-4,4'-dimethoxybiphenyl lends itself to being a versatile intermediate. The bromine atoms at the 3 and 3' positions are amenable to various cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Reactions such as the Suzuki-Miyaura, Stille, and Ullmann couplings allow for the formation of new carbon-carbon bonds, enabling the construction of highly substituted biaryl systems and more elaborate three-dimensional molecules wikipedia.orgnih.govnih.gov. For instance, Suzuki-Miyaura coupling reactions are widely employed for creating biaryl linkages, and this compound could serve as a core building block for unsymmetrical biaryls by sequential or chemoselective couplings wikipedia.orgorgsyn.org. The methoxy (B1213986) groups can influence the electronic properties and solubility of the resulting molecules and can also be precursors for other functional groups, such as hydroxyl groups, which can be important for biological activity or for further synthetic modifications orgsyn.org.

Monomer in Polymer and Supramolecular Chemistry

The dibromo functionality of this compound allows it to act as a monomer in various polymerization reactions, leading to the formation of polymers and supramolecular structures with tailored properties.

Poly(p-phenylene)s (PPPs) and their derivatives are a significant class of conjugated polymers known for their thermal stability and semiconducting properties upon doping wikipedia.org. The synthesis of such polymers can be challenging but is often achieved through methods like the Suzuki coupling of dihaloaromatic monomers wikipedia.org. This compound is a suitable monomer for such polycondensation reactions. For example, Yamamoto-type polymerization, which involves the nickel-catalyzed coupling of aryl dihalides, is a common method for synthesizing conjugated polymers like polythiophenes and other poly(arylene)s researchgate.netresearchgate.net. The methoxy groups on the biphenyl (B1667301) unit can enhance the solubility of the resulting polymer, a crucial factor for processability, and can also be used to tune the electronic and optical properties of the material nih.gov. While specific reports on the homopolymerization of this compound are not detailed, the synthesis of new polymers from the related 3,3'-dimethoxybiphenyl-4,4'-diamine highlights the utility of this substituted biphenyl core in polymer chemistry kashanu.ac.irsigmaaldrich.com.

Spirobifluorene (SBF) and its derivatives are important three-dimensional molecular scaffolds used in organic electronics due to their high charge carrier mobility and morphological stability researchgate.netnih.gov. The synthesis of spirobifluorenes often involves the intramolecular cyclization of substituted biphenyls nih.govnih.gov. While a direct synthetic route from this compound to a spirobifluorene derivative is not explicitly described in the provided results, the general strategy involves creating a precursor that can undergo a double intramolecular electrophilic substitution researchgate.net. A plausible, though not documented, pathway could involve the conversion of the bromo-substituents of this compound into groups that could then be linked to a fluorenone moiety, followed by an acid-catalyzed cyclization to form the spiro center. The development of spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) materials, which are structurally related, also relies on substituted biphenyl precursors and highlights the modularity of these synthetic approaches capes.gov.brnih.govrsc.orgrsc.org.

A significant application of this compound is its use as a precursor for organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). By converting the bromine atoms to carboxylic acid groups, one can synthesize 3,3′-dimethoxy-4,4′-biphenyldicarboxylic acid (H₂L). This dicarboxylic acid linker has been successfully used to create novel MOFs through solvothermal reactions with various metal ions nih.govcapes.gov.br.

The synthesis of the H₂L ligand is achieved through the hydrolysis of its dimethyl ester precursor, which in turn can be prepared from commercially available starting materials capes.gov.br. This linker, featuring both carboxylate and methoxy groups, offers multiple coordination sites for metal ions, leading to diverse and robust framework structures nih.govcapes.gov.br.

Three novel MOFs have been synthesized using this linker with Cadmium (Cd), Zinc (Zn), and Copper (Cu) nih.govcapes.gov.br:

[CdL]n (1): This complex forms a 3D framework with a rare eight-coordinated Cd(II) ion, where the methoxy groups also participate in the coordination. It exhibits high thermal stability (up to 380 °C) and displays medium-strong fluorescence nih.govcapes.gov.br.

[ZnL]n (2): This MOF features a 2D coordination network with a four-coordinated Zn(II) center. Similar to the cadmium analogue, it is a robust coordination polymer with high thermal stability and fluorescence nih.govcapes.gov.br.

[Cu₂L₂(DMF)₂]·6H₂O (3): This structure is a 2D layered architecture with a classic paddle-wheel copper dimer as the secondary building unit (SBU). Magnetic studies revealed strong antiferromagnetic interactions between the Cu(II) ions nih.govcapes.gov.br.

The properties of these MOFs are summarized in the table below.

MOFMetal IonDimensionalityTopologyThermal StabilityPhotophysical Property
[CdL]n Cd(II)3Dsra>380 °CEmission peak at 403 nm
[ZnL]n Zn(II)2D->380 °CEmission peak at 401 nm
[Cu₂L₂(DMF)₂]·6H₂O Cu(II)2D4⁴ square lattice--

Data sourced from Crystal Growth & Design. nih.govcapes.gov.br

The successful synthesis and characterization of these materials demonstrate that derived linkers from this compound are highly effective in constructing functional MOFs with interesting structural and physical properties nih.govcapes.gov.br.

Contribution to Electroactive and Optoelectronic Materials

The inherent electronic properties of the dimethoxybiphenyl core make it a candidate for incorporation into electroactive and optoelectronic materials. The methoxy groups act as electron-donating moieties, which can influence the HOMO and LUMO energy levels of materials they are part of, a critical aspect in the design of organic semiconductors.

Biphenyl derivatives are frequently used as building blocks for hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells nih.govelsevierpure.comfrontiersin.orgmdpi.com. The introduction of electron-donating groups like methoxy substituents can enhance the hole-transporting properties of these materials nih.govelsevierpure.com. For instance, a study on disubstituted biphenyl derivatives showed that a material containing two methoxy groups in addition to naphthylphenyl amine substituents exhibited significantly improved luminance and power efficiencies in an OLED device compared to its unsubstituted counterpart, which was attributed to better charge balance nih.gov.

Furthermore, polymers based on substituted biphenyls can be designed to be blue-light emitting materials nih.gov. While the conjugation in a meta-enchained polyphenylene might be expected to be broken, a polymer synthesized from a hindered 2,2',6,6'-tetramethylbiphenyl-based monomer was found to absorb near-UV light and emit blue fluorescence nih.gov. This suggests that even with non-planar geometries, biphenyl-based polymers can possess useful emissive properties. Although polymers derived specifically from this compound have not been extensively studied for their charge transport or emissive properties, the characteristics of related materials indicate a strong potential for this compound to serve as a valuable component in the development of new organic electronic materials.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 3,3'-Dibromo-4,4'-dimethoxybiphenyl, DFT calculations have been employed to understand its electronic characteristics, geometry, and spectroscopic behavior.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are crucial in determining its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical reactivity. schrodinger.com A smaller gap generally indicates a molecule that is more easily excitable and more reactive.

DFT calculations can be used to determine the energies of the HOMO and LUMO. For instance, studies on similar biphenyl (B1667301) derivatives have shown that the HOMO-LUMO gap can be calculated using methods like B3LYP with a suitable basis set, such as 6-311++G(d,p). clinicsearchonline.org The analysis of the HOMO and LUMO electron density distributions can reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. In substituted biphenyls, these orbitals are often distributed across the aromatic rings. The specific energies of the HOMO, LUMO, and the resulting energy gap for this compound would require specific DFT calculations, but the principles remain the same. A lower HOMO-LUMO energy gap is often associated with increased conjugation. reddit.com

Table 1: Illustrative DFT-Calculated Electronic Properties

PropertyCalculated Value
HOMO EnergyValue would be obtained from specific DFT calculation
LUMO EnergyValue would be obtained from specific DFT calculation
HOMO-LUMO GapValue would be obtained from specific DFT calculation

Note: The values in this table are illustrative and would need to be populated from a specific DFT study on this compound.

Conformational Analysis and Geometrical Optimizations

The three-dimensional structure of this compound is not static. Rotation around the central carbon-carbon single bond connecting the two phenyl rings leads to different conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space. rsc.org Geometrical optimization is a computational process that seeks to find the minimum energy structure, which corresponds to the most stable conformation. chemrxiv.orgarxiv.org

For biphenyl derivatives, the dihedral angle between the two aromatic rings is a critical parameter. In the solid state, crystal packing forces can significantly influence this angle. For example, a related compound, 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl, adopts a staggered arrangement with a dihedral angle of 84.2(3)° to minimize steric interactions between the ortho substituents. nih.gov In another case, the dihedral angle in 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl] was found to be 67.29(19)°. researchgate.net Theoretical calculations in the gas phase (an isolated molecule) might predict a different dihedral angle than what is observed in the solid state due to the absence of intermolecular forces. researchgate.net

Table 2: Comparison of Experimental and Theoretical Geometrical Parameters

ParameterExperimental Value (if available)Theoretical (Optimized) Value
Dihedral Angle (C-C-C-C)Value from crystallographic dataValue from DFT optimization
C-Br Bond LengthValue from crystallographic dataValue from DFT optimization
C-O Bond LengthValue from crystallographic dataValue from DFT optimization
C-C (inter-ring) Bond LengthValue from crystallographic dataValue from DFT optimization

Note: This table would be populated with specific data from experimental (e.g., X-ray crystallography) and computational studies.

Prediction of Spectroscopic Properties and Reactivity

DFT calculations can be used to predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. epa.gov By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated and compared with experimental data to aid in the assignment of spectral bands. epa.gov Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum.

Reactivity descriptors derived from DFT calculations, such as the molecular electrostatic potential (MEP), can predict the most likely sites for electrophilic and nucleophilic attack. epa.gov The MEP map visually represents the charge distribution on the molecule's surface, with electron-rich regions (negative potential) indicating sites susceptible to electrophilic attack and electron-poor regions (positive potential) indicating sites for nucleophilic attack.

Molecular Modeling and Simulations

Beyond the properties of a single molecule, molecular modeling and simulations can provide insights into the collective behavior of molecules, such as their interactions and packing in the solid state.

Insights into Intermolecular Interactions and Packing Arrangements

In the solid state, molecules of this compound will arrange themselves in a crystal lattice. This packing is governed by a variety of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potentially weaker interactions like C-H···O hydrogen bonds and Br···Br halogen bonds. researchgate.netresearchgate.net

Molecular modeling can be used to simulate and analyze these packing arrangements. For instance, in the crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl], molecules pack in a centrosymmetric fashion and interact through a combination of weak π–π stacking interactions, weak C—H⋯O hydrogen bonding, and Br⋯Br halogen bonding. researchgate.net Similarly, short C—H⋯O hydrogen bonds have been observed to connect molecules of a related dibromo-dimethoxybiphenyl derivative into a one-dimensional polymeric chain. nih.gov Hirshfeld surface analysis is a computational tool that can be used to quantify the contributions of different intermolecular interactions to the crystal packing. nih.gov

Understanding these interactions is crucial as they can influence the physical properties of the material, such as its melting point and solubility.

Conclusion and Future Research Perspectives

Synthesis and Reactivity: Key Achievements and Challenges

The synthesis of 3,3'-Dibromo-4,4'-dimethoxybiphenyl and its derivatives has been achieved through various methods. A notable serendipitous one-step synthesis was reported during attempts to dilithiate 2,6-dibromo-4-t-butylanisole, which proved to be simpler and higher-yielding than previous multi-step methods. nih.gov This highlights a key achievement in providing a more efficient route to a related biphenyl (B1667301) structure. The reactivity of the bromine and methoxy (B1213986) groups on the biphenyl core allows for a range of chemical transformations. For instance, derivatives of 3,3'-dimethoxybiphenyl-4,4'-diamine have been used to synthesize novel polymers through reactions with various acids and anhydrides. kashanu.ac.ir

However, challenges remain in achieving site-selective modifications, especially when dealing with multiple reactive sites. The control of reaction conditions to favor specific substitutions or couplings is a persistent challenge in the synthesis of complex biphenyl derivatives. Future efforts should focus on developing more selective and efficient catalytic systems to overcome these hurdles.

A study on a related compound, 3,3'-Dibromo-5,5'-di-tert-butyl-2,2'-dimethoxybiphenyl, revealed that the molecule crystallizes in a staggered arrangement to minimize steric interactions between its ortho substituents. nih.gov This provides insight into the conformational behavior of substituted biphenyls, which is crucial for understanding their reactivity and designing new molecules with specific three-dimensional structures.

Emerging Applications and Material Science Potential

The unique structural and electronic properties of this compound and its derivatives suggest significant potential in material science. The core structure can serve as a building block for creating novel polymers and functional materials. For example, polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine have been investigated for their biological activity, and by blending with other polymers and nanoparticles, new nanocomposites with potential applications have been created. kashanu.ac.ir

The presence of bromine atoms offers a handle for further functionalization through cross-coupling reactions, enabling the construction of more complex architectures such as conjugated polymers or dendrimers. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the biphenyl unit can be fine-tuned. The methoxy groups also influence the solubility and solid-state packing of these materials, which are critical factors for device performance.

Directions for Future Research: Novel Derivatizations and Sustainable Synthetic Pathways

Future research should explore the synthesis of novel derivatives of this compound to expand its application scope. The introduction of different functional groups at the bromine positions could lead to materials with tailored optical, electronic, and biological properties. For instance, replacing the bromine atoms with fluorescent moieties could lead to new sensory materials.

A significant area for future work is the development of sustainable synthetic pathways. This includes the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. Exploring enzymatic or biocatalytic methods for the synthesis and derivatization of this biphenyl could offer a more environmentally friendly alternative to traditional chemical methods. The principles of green chemistry should guide the design of future synthetic routes.

Computational Chemistry's Role in Guiding Future Discoveries

Computational chemistry is a powerful tool that can accelerate the discovery and design of new materials based on the this compound scaffold. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide valuable insights into the electronic structure, conformational preferences, and reactivity of this molecule and its derivatives. ethernet.edu.eteurjchem.com

By using computational methods, researchers can:

Predict the properties of yet-to-be-synthesized derivatives, allowing for the rational design of materials with desired characteristics.

Screen virtual libraries of compounds to identify promising candidates for specific applications, thereby reducing the time and cost of experimental work.

Investigate reaction mechanisms to optimize synthetic routes and improve yields. semanticscholar.org

Understand the intermolecular interactions that govern the self-assembly and solid-state packing of these molecules, which is crucial for designing crystalline materials with specific properties. eurjchem.com

The integration of machine learning with computational chemistry offers further opportunities to explore the vast chemical space of biphenyl derivatives and predict their properties with increasing accuracy. cecam.org This synergy between computational and experimental chemistry will be instrumental in unlocking the full potential of this compound and its analogues in various scientific and technological fields. birmingham.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3'-Dibromo-4,4'-dimethoxybiphenyl, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or Ullmann reactions. For example, a brominated biphenyl precursor (e.g., 4,4'-dibromobiphenyl) can undergo methoxylation followed by regioselective bromination. highlights a procedure using 6,6'-diiodo-4,4'-dibromo-3,3'-dimethoxybiphenyl as an intermediate, where temperature control (e.g., 80–120°C) and catalysts like Pd(PPh₃)₄ are critical for minimizing side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product ≥95% purity .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be optimized to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Expect aromatic protons at δ 6.8–7.2 ppm (doublets for para-substituted methoxy groups) and singlet for methoxy protons at δ 3.8–3.9 ppm.
  • FT-IR : Key peaks include C-Br stretching (~560 cm⁻¹), C-O-C asymmetric stretching (~1250 cm⁻¹), and aromatic C-H bending (~830 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 356 (C₁₄H₁₂Br₂O₂), with fragmentation patterns showing loss of Br (79/81 Da) and OCH₃ (31 Da) .

Q. What safety protocols are essential when handling this compound, given structural analogs like 3,3'-dimethoxybenzidine are carcinogenic?

  • Methodological Answer : NIOSH guidelines ( ) recommend:

  • Use of fume hoods and PPE (nitrile gloves, lab coats).
  • Avoidance of inhalation/dermal contact; LC-MS monitoring for workplace exposure.
  • Waste disposal via halogenated organic waste streams. Structural analogs (e.g., 3,3'-dimethoxybenzidine) are classified as Group 2B carcinogens, necessitating strict institutional biosafety committee oversight .

Advanced Research Questions

Q. How can rotational barriers in this compound be experimentally measured, and what contradictions exist in reported data?

  • Methodological Answer : Rotational barriers (~10 kcal/mol) about the biphenyl bond can be studied via variable-temperature ¹H NMR (100–400 MHz) in DMSO-d₆. reports barriers >10 kcal/mol for similar dimethoxybiphenyls, but contradictions arise due to solvent polarity effects (e.g., DMSO vs. chloroform). Computational DFT studies (B3LYP/6-31G*) can resolve discrepancies by modeling torsional potentials and comparing experimental vs. theoretical activation energies .

Q. What strategies mitigate steric hindrance during functionalization of this compound for materials science applications?

  • Methodological Answer : Steric hindrance from bromine and methoxy groups complicates further derivatization. Strategies include:

  • Protecting Groups : Temporarily replace methoxy with TMS groups to reduce bulk.
  • Microwave-Assisted Synthesis : Enhances reaction rates (e.g., Heck coupling) by reducing reaction time from 24h to 2h at 150°C .
  • Directed Ortho-Metalation : Use n-BuLi/TMEDA to selectively functionalize positions distal to bulky substituents .

Q. How does this compound perform as a monomer in conjugated polymers, and what analytical methods validate its incorporation?

  • Methodological Answer : The compound serves as a rigid, electron-deficient monomer in polyfluorenes. Validation methods:

  • GPC : Monitor molecular weight (Mn ~20–50 kDa) and dispersity (Đ <1.5).
  • UV-Vis : π-π* transitions at 320–350 nm indicate extended conjugation.
  • XRD : Crystallinity (~40–60%) correlates with methoxy/bromo substituent packing .

Data Contradictions and Resolution

Q. Why do reported rotational barriers for dimethoxybiphenyl derivatives vary across studies, and how can these inconsistencies be addressed?

  • Analysis : Variations arise from solvent polarity (polar solvents stabilize transition states) and isotopic labeling (e.g., deuterated vs. protonated solvents). attributes barriers to restricted C=O rotation, but for this compound, bromine’s electronegativity increases torsional strain. Resolution requires standardized conditions (e.g., 298 K in CDCl₃) and collaborative benchmarking via shared computational models .

Applications in Biological Research

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

  • Methodological Answer : Follow protocols from :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (0.5–128 μg/mL).
  • Time-Kill Curves : Confirm bactericidal vs. bacteriostatic effects at 2× MIC.
  • Cytotoxicity : Use MTT assays on mammalian cells (e.g., HEK293) to ensure selectivity (IC₅₀ >100 μM) .

Regulatory Compliance in Academic Settings

Q. What documentation is required for international collaboration involving this compound, given its regulatory status?

  • Methodological Answer : Compliance with Canada’s Consumer Product Safety Act ( ) requires:

  • MSDS : Include CAS 108989-36-2, EC 601-456-8.
  • Export Licenses : For shipments >1g, submit OECD Harmonized Templates for carcinogenicity data.
  • Institutional Approvals : Document IBC review for protocols involving analogs like 3,3'-dimethoxybenzidine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.